

The Discovery and Foundational Studies of 4,6-Dihydroxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dihydroxypyrimidine

Cat. No.: B014393

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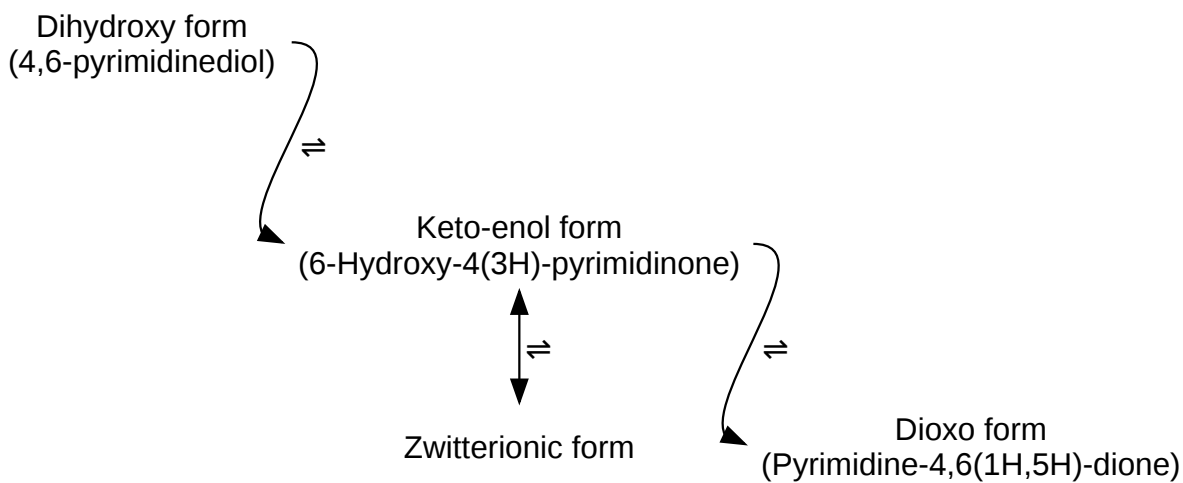
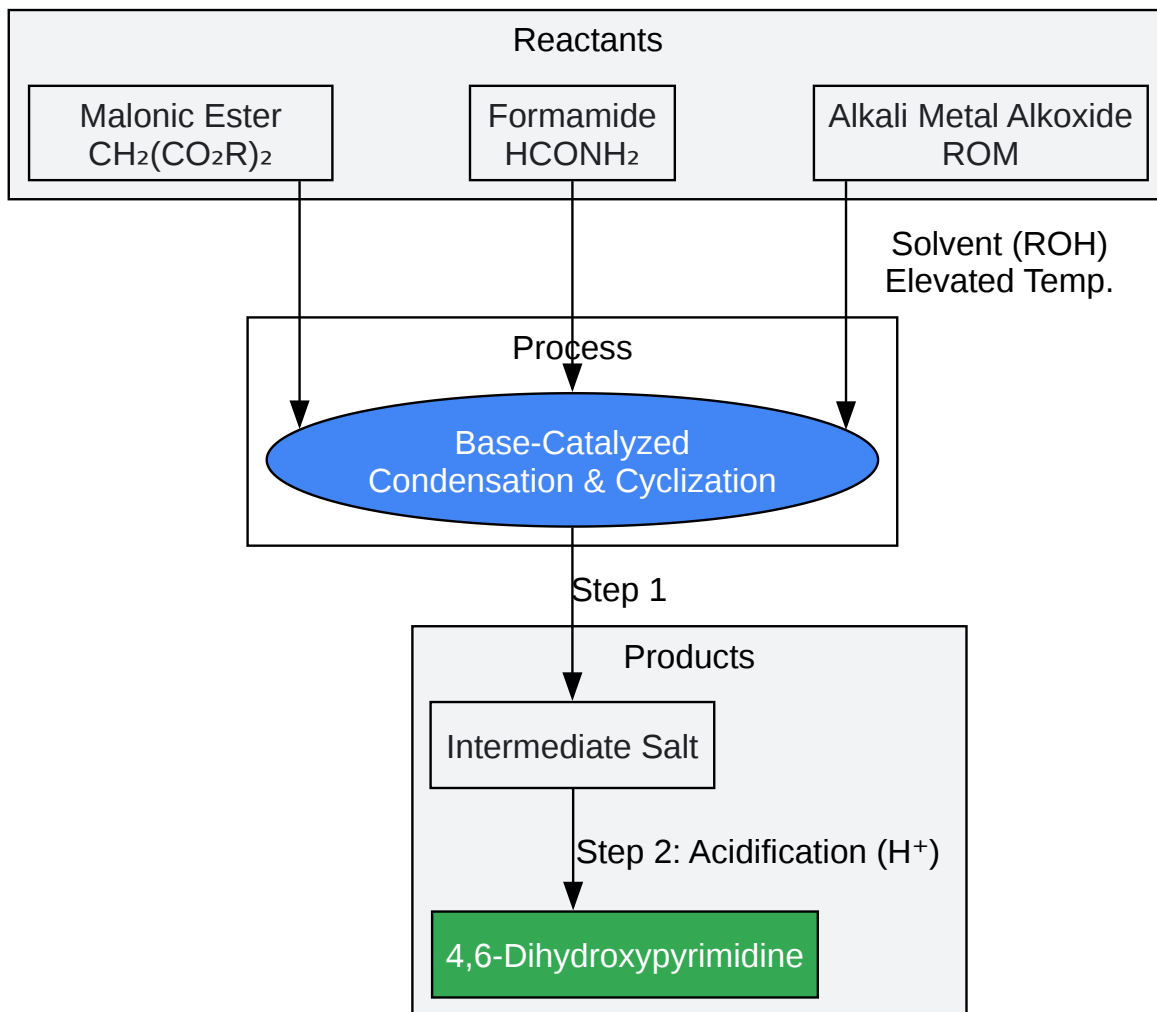
Introduction

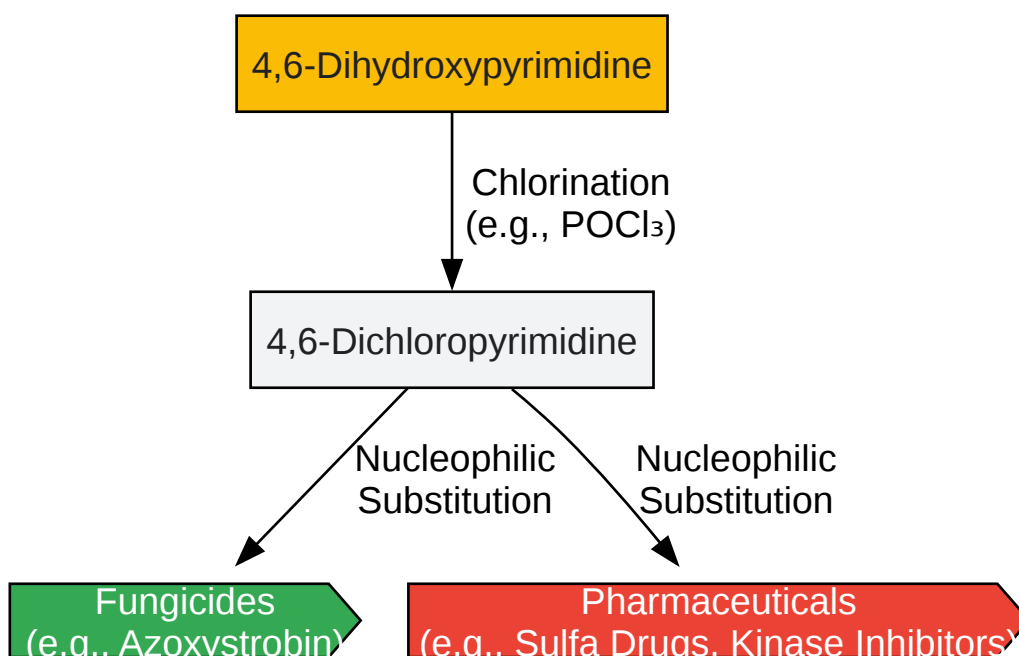
4,6-Dihydroxypyrimidine (CAS No. 1193-24-4), a key heterocyclic organic compound, has been a subject of scientific interest due to its structural significance and versatile reactivity. As a fundamental pyrimidine derivative, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural framework is a cornerstone in the development of various pharmaceuticals and agrochemicals, including sulfa drugs, vitamins, and fungicides.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and initial physicochemical and biological studies of **4,6-dihydroxypyrimidine**, tailored for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

The synthesis of the pyrimidine ring system has been a cornerstone of heterocyclic chemistry for over a century. Early methods for constructing the pyrimidine core, like the Pinner synthesis, typically involve the condensation of a three-carbon component (like a β -diketone or malonic ester) with an N-C-N fragment such as urea, amidine, or guanidine.[4][5]

One of the most established and widely documented routes for synthesizing **4,6-dihydroxypyrimidine** involves the condensation of a malonic acid derivative with a formamide-based reagent in the presence of a strong base, such as an alkali metal alkoxide.[6][7] This method has been refined over the years to improve yield and purity.[6][7] Another known route involves the reaction of malonamide with formamide.[6]





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